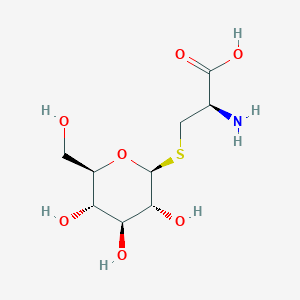
S-beta-D-glucosyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-beta-D-glucosyl-L-cysteine is a S-glycosyl-L-cysteine and a thiosugar.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
S-beta-D-glucosyl-L-cysteine exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from damage.
Drug Delivery Systems
The glucosylation of L-cysteine may enhance drug delivery mechanisms. By modifying the chemical structure, it can improve the bioavailability of therapeutic agents. Research indicates that glycosylated compounds can facilitate cellular uptake and enhance the efficacy of drugs in targeted therapies.
Plant Growth Promotion
Research indicates that this compound can act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor by modulating stress responses and improving nutrient uptake in crops.
Pest Resistance
The compound may also contribute to pest resistance in plants. Its antioxidant properties could help plants withstand biotic stresses, reducing the need for chemical pesticides and promoting sustainable agricultural practices.
Nutritional Enhancement
This compound can be used as a functional food ingredient due to its potential health benefits. It may contribute to improved gut health and enhanced immune function when incorporated into dietary supplements or fortified foods.
Preservation of Food Products
The antioxidant properties of this compound make it suitable for use as a natural preservative in food products. It can help extend shelf life by preventing oxidation and spoilage.
Case Studies
Eigenschaften
Molekularformel |
C9H17NO7S |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO7S/c10-3(8(15)16)2-18-9-7(14)6(13)5(12)4(1-11)17-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7+,9-/m0/s1 |
InChI-Schlüssel |
WWUVPKJYNTWYIZ-MRXKBSKTSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC[C@@H](C(=O)O)N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)SCC(C(=O)O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















